molecular formula C8H8BrClO B1380044 2-Bromo-1-chloro-3-ethoxybenzene CAS No. 1365271-74-4

2-Bromo-1-chloro-3-ethoxybenzene

Cat. No.: B1380044
CAS No.: 1365271-74-4
M. Wt: 235.5 g/mol
InChI Key: RHIQFKXMYDOGRW-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-3-ethoxybenzene is an aromatic compound with the molecular formula C8H8BrClO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-chloro-3-ethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-3-ethoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows: [ \text{C8H9ClO} + \text{Br2} \xrightarrow{\text{FeBr3}} \text{C8H8BrClO} + \text{HBr} ]

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from benzene derivatives. The process includes chlorination, ethoxylation, and bromination steps under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-chloro-3-ethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products Formed:

Scientific Research Applications

2-Bromo-1-chloro-3-ethoxybenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-3-ethoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The pathways involved include the formation of carbocation intermediates and subsequent stabilization through resonance .

Comparison with Similar Compounds

  • 1-Bromo-2-chloro-3-ethoxybenzene
  • 2-Bromo-1-chloro-4-ethoxybenzene
  • 1-Bromo-3-chloro-2-ethoxybenzene

Comparison: 2-Bromo-1-chloro-3-ethoxybenzene is unique due to the specific positioning of its substituents on the benzene ring, which influences its reactivity and chemical properties. Compared to its isomers, it may exhibit different reactivity patterns in electrophilic and nucleophilic substitution reactions, making it valuable for targeted synthetic applications .

Properties

IUPAC Name

2-bromo-1-chloro-3-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIQFKXMYDOGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295319
Record name Benzene, 2-bromo-1-chloro-3-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-74-4
Record name Benzene, 2-bromo-1-chloro-3-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-bromo-1-chloro-3-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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